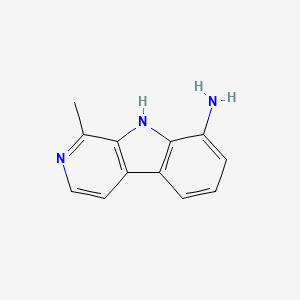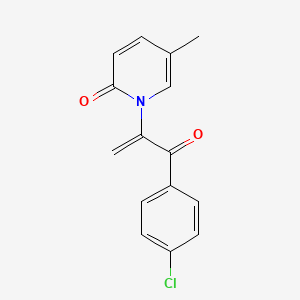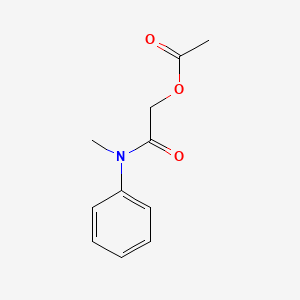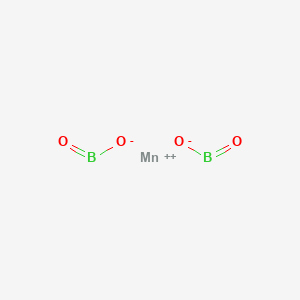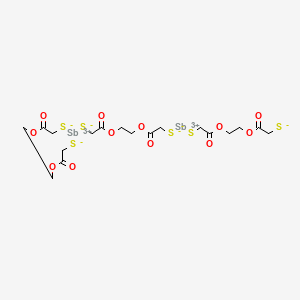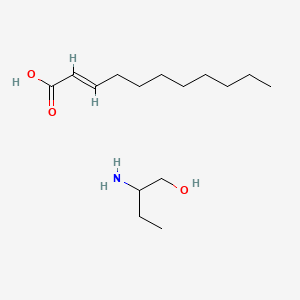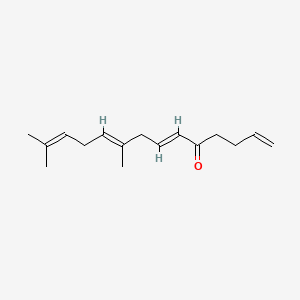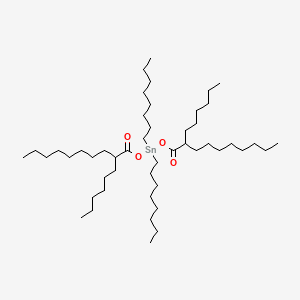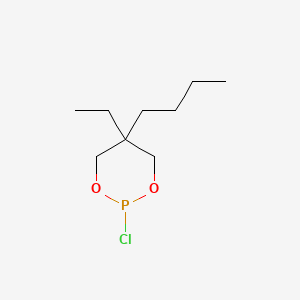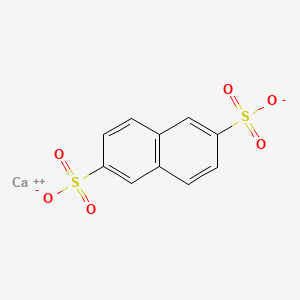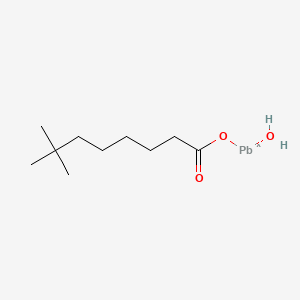
1-Tetratetracontene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tetratetracontene is a long-chain hydrocarbon with the molecular formula C44H88 It is an unsaturated hydrocarbon, specifically an alkene, characterized by the presence of a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tetratetracontene can be synthesized through various methods, including:
Olefination Reactions: One common method involves the olefination of long-chain aldehydes or ketones. This reaction typically uses reagents such as Wittig reagents or Julia-Kocienski reagents under controlled conditions to form the desired alkene.
Catalytic Dehydrogenation: Another approach is the catalytic dehydrogenation of long-chain alkanes. This method employs catalysts such as platinum or palladium at elevated temperatures to remove hydrogen atoms and form the double bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale olefination or dehydrogenation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of method depends on factors such as cost, efficiency, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
1-Tetratetracontene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids. Common oxidizing agents include potassium permanganate, chromium trioxide, and ozone.
Reduction: Reduction of this compound can yield the corresponding alkane. Catalytic hydrogenation using catalysts like palladium on carbon or platinum oxide is typically employed.
Substitution: The double bond in this compound can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid, or ozone in a cold solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon or platinum oxide catalysts.
Substitution: Halogens (e.g., bromine or chlorine) in an inert solvent, or hydrohalogenation using hydrogen halides.
Major Products Formed
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Corresponding alkane (tetratetracontane).
Substitution: Halogenated or hydrohalogenated alkanes.
Scientific Research Applications
1-Tetratetracontene has several scientific research applications, including:
Chemistry: Used as a model compound for studying long-chain hydrocarbons and their reactivity. It is also employed in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological membranes and lipid bilayers due to its long hydrocarbon chain.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-Tetratetracontene depends on the specific reaction or application. In general, its effects are exerted through interactions with molecular targets such as enzymes, receptors, or other biomolecules. For example, in catalytic hydrogenation, the compound interacts with the catalyst surface, facilitating the addition of hydrogen atoms to the double bond.
Comparison with Similar Compounds
1-Tetratetracontene can be compared with other long-chain alkenes and alkanes, such as:
Tetratetracontane (C44H90): A saturated hydrocarbon with a similar carbon chain length but lacking the double bond. It has different chemical reactivity and physical properties.
1-Hexatriacontene (C36H72): Another long-chain alkene with a shorter carbon chain. It shares similar reactivity but differs in molecular weight and physical characteristics.
1-Octatetracontene (C48H96): A longer-chain alkene with similar reactivity but a higher molecular weight and different physical properties.
The uniqueness of this compound lies in its specific chain length and the presence of a double bond, which imparts distinct chemical and physical properties compared to its saturated and shorter or longer-chain counterparts.
Properties
CAS No. |
66576-81-6 |
|---|---|
Molecular Formula |
C44H88 |
Molecular Weight |
617.2 g/mol |
IUPAC Name |
tetratetracont-1-ene |
InChI |
InChI=1S/C44H88/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-44H2,2H3 |
InChI Key |
WVGANVWRDOEITC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


